2-chloro-N-(3-isopropoxyphenyl)benzamide
Description
2-Chloro-N-(3-isopropoxyphenyl)benzamide is a substituted benzamide derivative characterized by a benzoyl group bearing a chlorine atom at the 2-position and an aniline ring substituted with an isopropoxy group at the 3-position.
Properties
IUPAC Name |
2-chloro-N-(3-propan-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11(2)20-13-7-5-6-12(10-13)18-16(19)14-8-3-4-9-15(14)17/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFOFVUWQADVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974042 | |
| Record name | 2-Chloro-N-{3-[(propan-2-yl)oxy]phenyl}benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58494-83-0 | |
| Record name | Benzamide, 2-chloro-N-(3-(1-methylethoxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058494830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-{3-[(propan-2-yl)oxy]phenyl}benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Substituted 2-Chloro-N-phenylbenzamides
Key Observations :
- The dihedral angle between the benzoyl and aniline rings varies significantly (7.7°–69.74°) based on substituent steric and electronic effects. Bulky groups (e.g., 2,3-dimethyl) reduce torsional strain, favoring coplanar rings , while electron-withdrawing substituents (e.g., Cl) increase ring twisting .
- Amide conformation : The N–H and C=O bonds adopt a trans configuration universally. Substituents like methyl or chloro influence the orientation of the N–H bond relative to aromatic rings (syn/anti) .
- Intermolecular interactions : Halogen bonding (e.g., Cl⋯O) and hydrogen bonding (N–H⋯O) dominate crystal packing, affecting solubility and melting points .
Physicochemical Properties
Table 2: Physical Properties of 2-Chloro-N-phenylbenzamide Derivatives
Key Observations :
- Melting points correlate with molecular symmetry and intermolecular forces. Pyrimidinyl derivatives (e.g., ) exhibit higher melting points (126–167°C) due to extended hydrogen-bonding networks.
- ¹H-NMR : NH protons resonate downfield (δ ~11 ppm), characteristic of strong hydrogen bonding. Aromatic protons (ArH) appear at δ 7.47–7.69 ppm, influenced by substituent electron-withdrawing effects .
Key Observations :
- Anticancer activity: Vismodegib, a benzamide analog, demonstrates nanomolar affinity for Smoothened (SMO), a therapeutic target in basal cell carcinoma .
- Catalytic utility : Fluorobenzyl-substituted benzamides act as ligands in Suzuki-Miyaura cross-coupling reactions, highlighting versatility in synthetic chemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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